molecular formula C5H3IN2O2 B1592521 3-Iodo-2-nitropyridine CAS No. 54231-34-4

3-Iodo-2-nitropyridine

Cat. No.: B1592521
CAS No.: 54231-34-4
M. Wt: 249.99 g/mol
InChI Key: LOKURQBFRJDSOB-UHFFFAOYSA-N
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Description

3-Iodo-2-nitropyridine is an organic compound with the molecular formula C5H3IN2O2 It is a derivative of pyridine, characterized by the presence of an iodine atom at the third position and a nitro group at the second position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-nitropyridine typically involves the nitration of 3-iodopyridine. The nitration process can be carried out using dinitrogen pentoxide (N2O5) in an organic solvent, followed by reaction with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The iodination of 3-nitropyridine can then be achieved using iodine and a suitable oxidizing agent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-2-nitropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products:

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Reduction: 3-Iodo-2-aminopyridine.

    Coupling Reactions: Biaryl compounds and other complex structures.

Scientific Research Applications

3-Iodo-2-nitropyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceutical agents, particularly in the synthesis of heterocyclic compounds with therapeutic potential.

    Industry: Utilized in the production of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism of action of 3-Iodo-2-nitropyridine in chemical reactions involves the activation of the pyridine ring by the electron-withdrawing nitro group, which facilitates nucleophilic substitution at the iodine position. The nitro group also influences the reactivity of the compound in reduction and coupling reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

  • 3-Iodo-4-nitropyridine
  • 2-Iodo-3-nitropyridine
  • 3-Bromo-2-nitropyridine

Comparison: 3-Iodo-2-nitropyridine is unique due to the specific positioning of the iodine and nitro groups, which confer distinct reactivity patterns compared to its analogs. For instance, the position of the nitro group relative to the iodine atom can significantly affect the compound’s reactivity in nucleophilic substitution and reduction reactions. This uniqueness makes this compound a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

3-iodo-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IN2O2/c6-4-2-1-3-7-5(4)8(9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKURQBFRJDSOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634104
Record name 3-Iodo-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54231-34-4
Record name 3-Iodo-2-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54231-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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